诺米他嗪

描述

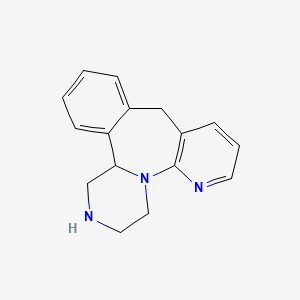

Normirtazapine, also known as N-desmethylmirtazapine, is the demethylated metabolite of Mirtazapine . Mirtazapine is an antidepressant drug used primarily to treat depression . It belongs to a group of medicines called tetracyclic antidepressants .

Synthesis Analysis

Mirtazapine is extensively metabolized in the liver. The demethylated metabolite, normirtazapine, remains pharmacologically active, but is three to four times less active than mirtazapine .Molecular Structure Analysis

Mirtazapine belongs to the chemical class of piperazinoazepines . Its molecular weight is 265.36 . The molecular weight of normirtazapine is slightly lower at 251.33 .Chemical Reactions Analysis

Mirtazapine is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism .Physical And Chemical Properties Analysis

Mirtazapine has a high lipophilicity (LogP 3.3 for mirtazapine and (predicted) LogP 2.13 for normirtazapine) and a high plasma protein binding of 85% .科学研究应用

鼻脑药物递送

诺米他嗪已被探索用于鼻脑药物递送系统。该途径对于靶向中枢神经系统疾病特别有利,因为它绕过了血脑屏障,有可能减少全身性副作用。 含有诺米他嗪的脂质纳米胶囊已显示出直接向大脑递送更高剂量药物的潜力,其中很大一部分表明有效的脑靶向 .

药代动力学和分布

已对诺米他嗪在血液和脑脊液 (CSF) 中的分布模式进行了研究,以了解其药代动力学。 研究表明,诺米他嗪具有良好的克服血脑脊液屏障的能力,表明其具有很大的潜力以在靶部位达到足够的药物浓度到达大脑,这对临床疗效至关重要 .

抗抑郁机制

作为米氮平的活性代谢产物,诺米他嗪有助于母体化合物的抗抑郁作用。 它参与了去甲肾上腺素能和血清素能作用之间的协同作用,这对于治疗重度抑郁症和其他情绪相关疾病至关重要 .

多种疾病的治疗

诺米他嗪的作用超出了抑郁症的范围。它在治疗阿尔茨海默病、中风、心血管疾病和呼吸系统疾病等疾病方面显示出有希望的结果。 在癌症患者中,它已被注意到可以减少悲伤、恶心、睡眠障碍和疼痛,从而改善生活质量 .

神经保护作用

该化合物表现出强大的抗氧化、抗炎和抗凋亡活性,这可能有助于其神经保护作用。 这些特性正在被研究以了解其在神经退行性疾病和与神经毒性相关的疾病中的治疗潜力 .

精神疾病和行为障碍

诺米他嗪正在被研究以了解其在多种精神疾病和行为障碍中的潜在应用,包括精神分裂症、社交焦虑症、酒精依赖、创伤后应激障碍、惊恐症、强迫症和睡眠障碍。 其药理学特征表明它可能是目前这些疾病治疗方案中的宝贵补充 .

作用机制

Target of Action

Normirtazapine, the demethylated metabolite of mirtazapine, remains pharmacologically active . It primarily targets central adrenergic α2-autoreceptors and α2-heteroreceptors, as well as 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and the body’s response to stress.

Mode of Action

Normirtazapine acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which results in increased release of norepinephrine and serotonin . It also blocks 5-HT2 and 5-HT3 receptors . This dual noradrenergic and serotonergic effect is unique and contributes to its antidepressant efficacy .

Biochemical Pathways

Normirtazapine undergoes extensive metabolism during its first pass through the liver. The major metabolic pathways in humans are N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . These biochemical transformations facilitate the elimination of the compound from the body and also contribute to its pharmacological activity.

Pharmacokinetics

Normirtazapine exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of normirtazapine are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .

Result of Action

The antagonism of adrenergic α2-autoreceptors and α2-heteroreceptors by normirtazapine leads to an increased release of norepinephrine and serotonin. This can result in improved mood and reduced symptoms of depression . Furthermore, the blockade of 5-HT2 and 5-HT3 receptors can lead to additional antidepressant effects .

Action Environment

The ability of normirtazapine to overcome the blood-cerebrospinal fluid barrier suggests a high ability to enter the brain with sufficient drug levels at the target sites within the brain, contributing to clinical efficacy . Environmental factors such as diet can influence the absorption of normirtazapine . Additionally, liver and renal function can impact the metabolism and elimination of normirtazapine .

安全和危害

未来方向

生化分析

Biochemical Properties

Normirtazapine participates in biochemical reactions as an active metabolite . It interacts with various enzymes, proteins, and other biomolecules, exhibiting distinct pharmacological activity from Mirtazapine .

Cellular Effects

Normirtazapine influences cell function by interacting with various cellular processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its antidepressant efficacy .

Molecular Mechanism

Normirtazapine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is fundamental to its antidepressant efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Normirtazapine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacological profile .

Dosage Effects in Animal Models

The effects of Normirtazapine vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its pharmacodynamics .

Metabolic Pathways

Normirtazapine is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels, further influencing its pharmacological effects .

Transport and Distribution

Normirtazapine is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Normirtazapine and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

属性

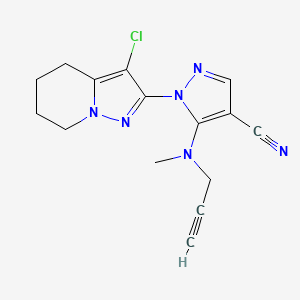

IUPAC Name |

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLAMNFOHWVQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009940 | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61337-68-6 | |

| Record name | Demethylmirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

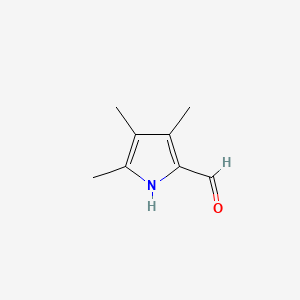

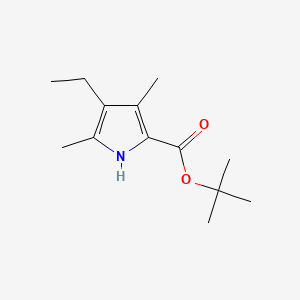

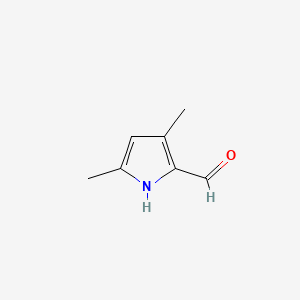

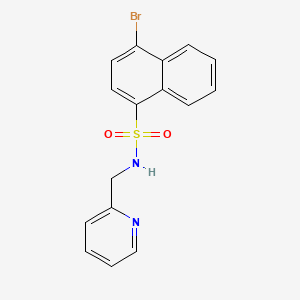

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

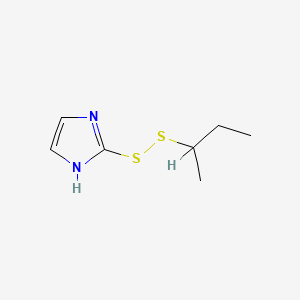

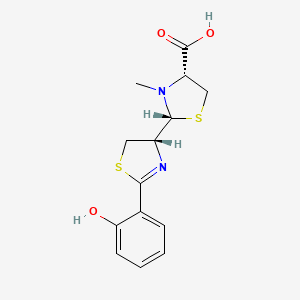

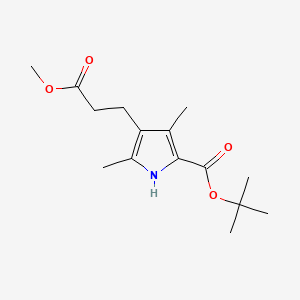

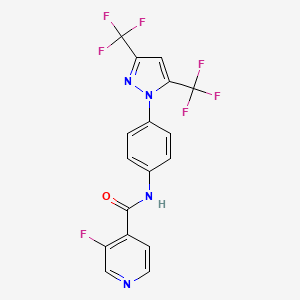

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。